molecular formula C10H18O3 B14734748 Ethyl 2-ethyl-3-oxohexanoate CAS No. 5331-82-8

Ethyl 2-ethyl-3-oxohexanoate

Cat. No.: B14734748
CAS No.: 5331-82-8
M. Wt: 186.25 g/mol
InChI Key: BAALUFHWWQUIJD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-oxohexanoate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₈O₃) is a β-keto ester characterized by a hexanoate backbone with an ethyl group at the 2-position and a ketone at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization reactions to produce cyclohexenone derivatives, as demonstrated in its application for synthesizing 2,6-diethyl-4-methyl-2-cyclohexenone with a 70% yield under optimized conditions . Its reactivity stems from the electron-withdrawing ketone group, which facilitates enolate formation and subsequent nucleophilic additions.

Properties

CAS No.

5331-82-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h8H,4-7H2,1-3H3

InChI Key

BAALUFHWWQUIJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-oxohexanoate can be synthesized through the esterification of 2-ethyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

2.1. Reduction Reactions

The ketone group undergoes reduction to form alcohols. Common reducing agents include:

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Mechanism : Nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation.

2.2. Nucleophilic Addition

The electrophilic carbonyl carbon reacts with nucleophiles (e.g., hydrazines, amines):

  • Hydrazone formation : Reaction with hydrazine derivatives yields hydrazones.

  • Enamine synthesis : Reaction with secondary amines produces enamines, which are intermediates in further transformations.

2.3. Hydrolysis

Under acidic or basic conditions, the ester group hydrolyzes to form:

  • 2-ethyl-3-oxohexanoic acid (acidic hydrolysis).

  • Sodium salt of 2-ethyl-3-oxohexanoate (basic hydrolysis).

2.4. β-Oxidation

While not directly studied for this compound, analogs like 2-ethylhexanoic acid undergo β-oxidation in biological systems, yielding metabolites such as 3-oxo-2-ethylhexanoic acid . This pathway suggests potential metabolic breakdown routes for Ethyl 2-ethyl-3-oxohexanoate.

Mechanism of Nucleophilic Addition

  • Electrophilic carbonyl : The ketone carbonyl carbon becomes partially positive, attracting nucleophiles.

  • Nucleophilic attack : The nucleophile (e.g., amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer : Acidic workup stabilizes the product (e.g., hydrazone or enamine).

Stability and Handling

  • Physical state : Colorless liquid with a boiling point ~180°C.

  • Storage : Stable under normal conditions but prone to hydrolysis in acidic/basic environments.

Scientific Research Applications

Ethyl 2-ethyl-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. These reactions can influence metabolic pathways and cellular functions .

Comparison with Similar Compounds

Ethyl 3-oxohexanoate (Ethyl Butyrylacetate)

  • Molecular Formula : C₈H₁₄O₃
  • Structure : Lacks the 2-ethyl substituent, retaining only the 3-keto group.
  • Applications : Used in flavor and fragrance industries due to its fruity aroma. Its simpler structure reduces steric hindrance, enhancing reactivity in esterification and condensation reactions compared to branched analogs.
  • Key Difference: The absence of the 2-ethyl group lowers molecular weight (158.20 g/mol) and boiling point relative to Ethyl 2-ethyl-3-oxohexanoate .

Mthis compound

  • Molecular Formula : C₉H₁₆O₃
  • Structure : Methyl ester group instead of ethyl ester, with a 2-ethyl substituent.
  • Applications : Similar synthetic utility but with altered solubility and volatility due to the methyl ester. The shorter ester chain may reduce lipophilicity, impacting its use in hydrophobic matrices.

Ethyl 2-methyl-3-oxohexanoate

  • Molecular Formula : C₉H₁₆O₃ (CAS: 29304-40-3)
  • Structure : Methyl group at the 2-position instead of ethyl.
  • Applications: Used in biochemical research as a reagent.

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

  • Molecular Formula : C₁₀H₁₇BrO₃ (CAS: 184841-14-3)
  • Structure : Bromine at the 4-position and two methyl groups at the 2-position.
  • Applications: The bromine atom introduces electrophilic reactivity, making it valuable in cross-coupling reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₀H₁₈O₃ 186.25 (calculated) 2-ethyl, 3-keto Cyclohexenone synthesis (70% yield)
Ethyl 3-oxohexanoate C₈H₁₄O₃ 158.20 3-keto Flavor/fragrance industries
Mthis compound C₉H₁₆O₃ 172.22 2-ethyl, methyl ester Organic synthesis
Ethyl 2-methyl-3-oxohexanoate C₉H₁₆O₃ 172.22 2-methyl Biochemical research
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C₁₀H₁₇BrO₃ 265.15 4-bromo, 2,2-dimethyl Electrophilic intermediates

Research Findings and Key Differences

  • Reactivity: this compound’s 2-ethyl group introduces steric hindrance, slowing some nucleophilic reactions compared to Ethyl 3-oxohexanoate but stabilizing intermediates in cyclization . The bromine in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate enables Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .
  • Synthetic Utility :

    • Methyl and ethyl ester derivatives differ in volatility and solubility, influencing their use in solution-phase vs. gas-phase reactions .
  • Stability :

    • Dimethyl substituents in the brominated analog enhance kinetic stability by shielding the reactive ketone group .

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